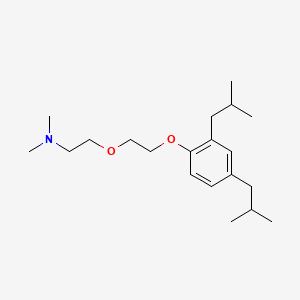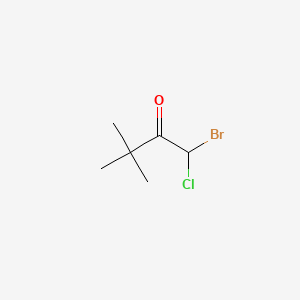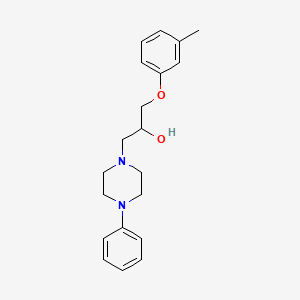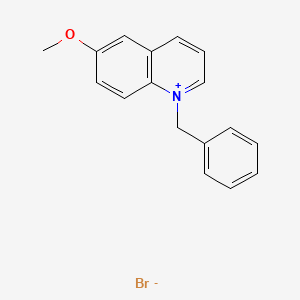
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide is a chemical compound with the molecular formula C18H16BrNO2. It is a member of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinolinium core substituted with a methoxy group at the 6-position and a phenylmethyl group at the 1-position, with bromide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide typically involves the reaction of 6-methoxyquinoline with benzyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different quinolinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, and acetate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinium derivatives with different functional groups, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other quinolinium derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It can also inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-1-(2-oxo-2-phenylethyl)quinolinium bromide
- 6-Methoxy-1-(2-(4-methylphenyl)-2-oxoethyl)quinolinium bromide
- 4-Hydroxy-2-quinolones
Uniqueness
Quinolinium, 6-methoxy-1-(phenylmethyl)-, bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenylmethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
63816-10-4 |
|---|---|
Fórmula molecular |
C17H16BrNO |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
1-benzyl-6-methoxyquinolin-1-ium;bromide |
InChI |
InChI=1S/C17H16NO.BrH/c1-19-16-9-10-17-15(12-16)8-5-11-18(17)13-14-6-3-2-4-7-14;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KLOXHFPRGMBVIB-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC2=C(C=C1)[N+](=CC=C2)CC3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



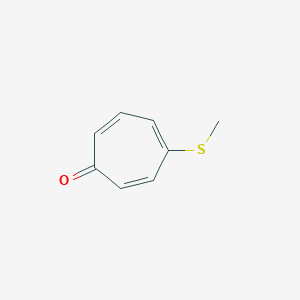

![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)





